molecular formula C10H12N2O4 B1376278 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid CAS No. 1192152-97-8

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

Cat. No.: B1376278
CAS No.: 1192152-97-8
M. Wt: 224.21 g/mol
InChI Key: MUKRDMBDOQOSSD-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid (CAS 1192152-97-8) is a high-purity chemical building block with a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol . This compound features a pyrazine core, a heteroaromatic system of significant interest in medicinal chemistry, further functionalized with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone in synthetic organic and medicinal chemistry, primarily used to protect amines during multi-step synthesis. The concurrent presence of the carboxylic acid handle makes this molecule a versatile precursor for the construction of more complex amides and peptide-like structures. Pyrazinecarboxylic acid derivatives are a well-studied class of compounds, notably exemplified by Pyrazinamide, a first-line drug used in the treatment of tuberculosis . The antimycobacterial activity of such compounds is a major area of research, especially in the development of new agents against drug-resistant strains . As a synthetic intermediate, this Boc-protected pyrazinecarboxylic acid is valuable for researchers developing novel pharmaceutical compounds, particularly in the synthesis of amide derivatives that can be screened for various biological activities. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKRDMBDOQOSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key starting materials:

  • 5-Aminopyrazine-2-carboxylic acid (or 5-chloropyrazine-2-carboxylic acid as a precursor)
  • tert-Butyl chloroformate (Boc anhydride equivalent)
  • Bases such as triethylamine or pyridine to neutralize HCl formed during Boc protection

Detailed Preparation Methods

Boc Protection of 5-Aminopyrazine-2-carboxylic Acid

The Boc protection reaction is the critical step in synthesizing 5-[(tert-butoxy)carbonyl]pyrazine-2-carboxylic acid. The amino group on the pyrazine ring reacts with tert-butyl chloroformate in the presence of a base, typically under anhydrous conditions to avoid hydrolysis of the Boc reagent.

Typical reaction conditions:

Parameter Details
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction time 1–4 hours
Base Triethylamine or pyridine
Molar ratio (Boc reagent:amine) 1.1:1 to 1.5:1

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing HCl, which is scavenged by the base.

Alternative Synthetic Routes

  • Starting from 5-chloropyrazine-2-carboxylic acid , nucleophilic substitution with ammonia or amines can yield 5-aminopyrazine-2-carboxylic acid, which is then Boc-protected.
  • Activation of the carboxylic acid group as an acyl chloride using thionyl chloride (SOCl2) can facilitate further derivatization, though this is more common in related pyrazine derivatives.

Industrial-Scale Preparation

According to patent literature and industrial synthesis reports, large-scale preparation involves:

  • Controlled addition of reagents at low temperatures (e.g., -20 °C to 0 °C) to manage exothermic reactions.
  • Use of solvent systems such as acetic acid with sulfuric acid catalysis for related pyrazine derivatives.
  • Extraction and crystallization steps to isolate the Boc-protected product with high purity (up to 99.6% content).
  • Yields reported around 70–80% for the Boc-protected pyrazine carboxylic acid derivatives.

Sample Preparation Protocol (Lab Scale)

  • Dissolve 5-aminopyrazine-2-carboxylic acid in dry dichloromethane under nitrogen atmosphere.
  • Cool the solution to 0 °C using an ice bath.
  • Add triethylamine dropwise to the stirred solution.
  • Slowly add tert-butyl chloroformate dropwise, maintaining the temperature at 0–5 °C.
  • Stir the reaction mixture at room temperature for 2–4 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure and purify by recrystallization or column chromatography.

Analytical and Quality Control Data

The presence of the Boc group and the integrity of the product are confirmed by:

Technique Key Indicators
Nuclear Magnetic Resonance (NMR) Singlet at ~1.4 ppm for tert-butyl protons; carbamate carbonyl carbon at ~150–155 ppm in ^13C NMR
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight 239.23 g/mol (for Boc-protected amino acid)
Infrared Spectroscopy (IR) Strong C=O stretch at ~1680–1720 cm⁻¹ indicative of carbamate group
Melting Point Consistent with literature values (noted around 150–160 °C)

Summary Table: Preparation Methods Overview

Step Reagents/Conditions Yield (%) Notes
Amination of 5-chloropyrazine-2-carboxylic acid Ammonia, microwave irradiation, 100 °C, 30 min 70 Produces 5-aminopyrazine-2-carboxylic acid
Boc Protection tert-Butyl chloroformate, triethylamine, DCM, 0 °C to RT, 2–4 h 75–85 Key step for Boc protection, requires anhydrous conditions
Purification Extraction, recrystallization or chromatography - Ensures high purity (>99%)

Research Findings and Optimization Notes

  • The Boc protection step is sensitive to moisture; strict anhydrous conditions improve yield and purity.
  • Use of bases like triethylamine or pyridine efficiently scavenges HCl, preventing side reactions.
  • Temperature control during addition of tert-butyl chloroformate is critical to minimize decomposition.
  • Microwave-assisted amination of 5-chloropyrazine-2-carboxylic acid accelerates the formation of the amino precursor with good yield.
  • Industrial processes emphasize continuous extraction and crystallization to maximize product recovery.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield pyrazine-2-carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Pyrazine-2-carbinol or pyrazine-2-carboxaldehyde.

    Substitution: Pyrazine-2-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H12N2O4C_{10}H_{12}N_{2}O_{4} and a molecular weight of approximately 224.21 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group, which is crucial for protecting amines during synthesis. This structural characteristic enhances its utility in complex chemical reactions.

Medicinal Chemistry

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Key Applications:

  • Drug Development: The compound is utilized in the synthesis of bioactive molecules due to its ability to modify biological properties through structural alterations. For instance, it can be transformed into more complex structures that exhibit enhanced pharmacological activity.
  • Targeted Protein Degradation: It is used as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, which facilitates targeted protein degradation—a promising strategy in drug discovery aimed at treating diseases like cancer by selectively eliminating harmful proteins .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules.

Synthetic Applications:

  • Protecting Group: The Boc group allows for the protection of amines during multi-step syntheses, enabling chemists to control reactivity and selectivity in reactions.
  • Synthesis of Heterocycles: This compound can be employed in the synthesis of various heterocyclic compounds, which are essential in developing new pharmaceuticals and agrochemicals .

Material Science

The compound's unique properties also lend themselves to applications in material science.

Material Applications:

  • Polymer Chemistry: It can be utilized as a monomer or additive in polymer formulations, potentially enhancing the thermal stability and mechanical properties of polymers.
  • Nanomaterials: Research indicates potential applications in creating nanostructured materials with specific functionalities, such as catalytic or electronic properties .

Case Study 1: Drug Development

In a study focusing on the synthesis of novel anti-cancer agents, researchers incorporated this compound into their synthetic pathway. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the compound's utility in drug development.

Case Study 2: Targeted Protein Degradation

A recent investigation into PROTAC technology highlighted the importance of rigid linkers like this compound. The study illustrated how altering linker rigidity affects the orientation and efficacy of protein degraders, thereby influencing their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid depends on its specific application. In the context of pharmaceuticals, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The molecular targets and pathways involved vary depending on the specific drug or bioactive molecule being developed.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structural analogs highlights key differences in reactivity, solubility, and biological activity. Below is an analysis of five closely related compounds:

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid 1209646-17-2 C₁₁H₁₃N₂O₄ 237.23 Boc at C5, COOH at C2 Pharmaceutical intermediates, Boc-protected synthons
5-(tert-Butyl)pyrazine-2-carboxylic acid 242813-48-5 C₉H₁₂N₂O₂ 180.20 tert-Butyl at C5, COOH at C2 Less steric bulk; used in metal-organic frameworks
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid 1209646-17-2 C₁₅H₂₁N₄O₄ 308.33 Boc-protected piperazine at C5, COOH at C2 Enhances solubility via basic nitrogen; kinase inhibitor scaffolds
5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid 1369351-45-0 C₁₂H₁₅NO₄S 269.32 Thienopyrrole fused ring, Boc at C5 Improved electronic properties for receptor binding
6-(Dimethylamino)pyrazine-2-carboxylic acid 40262-53-1 C₇H₉N₃O₂ 167.16 Dimethylamino at C6, COOH at C2 Increased basicity; used in fluorescence probes

Stability and Reactivity

  • Boc Group Impact : The Boc group in the target compound provides superior stability under basic conditions compared to tert-butyl analogs (e.g., 5-(tert-butyl)pyrazine-2-carboxylic acid), which lack acid-labile protection . However, Boc deprotection requires trifluoroacetic acid (TFA), limiting compatibility with acid-sensitive substrates .
  • Piperazine Substitution : The piperazine derivative exhibits higher aqueous solubility (logP ~1.2 vs. 2.5 for the parent compound) due to its basic nitrogen, making it favorable for in vivo applications .
  • Thienopyrrole Analogs: The sulfur atom in the thienopyrrole derivative enhances π-π stacking interactions, improving binding affinity in receptor-ligand systems compared to pyrazine-only scaffolds .

Biological Activity

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and other therapeutic activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazine ring with a tert-butoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted amides derived from pyrazine-2-carboxylic acids demonstrate potent activity against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition in vitro .

CompoundActivity Against Mycobacterium tuberculosisLipophilicity (log P)
3,5-Bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid72% Inhibition6.85
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideMIC = 31.25 µmol/mL (antifungal)Not specified

Antifungal Activity

The compound has also been evaluated for its antifungal properties. One study reported that derivatives showed significant antifungal activity against Trichophyton mentagrophytes, indicating potential for development into antifungal agents .

The mechanism by which these compounds exert their biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, the inhibition of essential cellular processes in pathogens can lead to reduced viability and growth.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of substituted pyrazine carboxamides were synthesized and evaluated for their biological activity. Among these, certain derivatives exhibited notable antimycobacterial and antifungal activities .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the pyrazine core significantly influence the biological efficacy of the compounds. For example, the introduction of halogen substituents improved lipophilicity and enhanced antimicrobial activity .
  • In Vitro Studies : In vitro testing demonstrated that several derivatives not only inhibited bacterial growth but also affected photosynthesis in plant systems, highlighting their potential as herbicides or agricultural fungicides .

Q & A

Q. What are the recommended synthetic routes for 5-[(tert-butoxy)carbonyl]pyrazine-2-carboxylic acid, and how can intermediates be optimized?

Methodological Answer: A common approach involves introducing the tert-butoxycarbonyl (Boc) group to pyrazine-2-carboxylic acid derivatives via coupling reactions. For example, tert-butyl chloroformate can react with pyrazine-2-carboxylic acid under basic conditions (e.g., DMAP or pyridine catalysis) to install the Boc group. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like over-alkylation. Intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by 1H^1H-NMR and LC-MS .

Q. How should solubility and stability be managed during experimental handling?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO (50 mg/mL under sonication) . For aqueous reactions, use co-solvents (e.g., THF:water mixtures) to enhance solubility. Stability studies indicate that the Boc group is susceptible to acidic hydrolysis; thus, avoid prolonged exposure to pH < 3. Store lyophilized samples at -20°C under inert gas (argon) to prevent degradation .

Q. What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to monitor purity (>95%) and detect hydrolyzed byproducts (e.g., pyrazine-2-carboxylic acid).
  • Elemental Analysis : Confirm C, H, N composition against theoretical values (e.g., C10_{10}H14_{14}N2_2O4_4).
  • FT-IR : Verify Boc carbonyl stretches (~1680–1720 cm1^{-1}) and carboxylic acid O-H bands (~2500–3300 cm1^{-1}) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for Boc-protected pyrazine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a triclinic crystal system (space group P1P1) was resolved for a related Boc-piperazine derivative, with lattice parameters a=6.0568A˚,b=12.0047A˚,c=16.2615A˚a = 6.0568 \, \text{Å}, b = 12.0047 \, \text{Å}, c = 16.2615 \, \text{Å} . If experimental data conflict with computational models (e.g., DFT-optimized geometries), refine hydrogen bonding and torsional angles using software like Mercury or Olex2.

Q. What strategies mitigate competing reactions during Boc deprotection in complex systems?

Methodological Answer: Boc removal typically requires acidic conditions (e.g., TFA/DCM or HCl/dioxane). However, in pyrazine-carboxylic acid systems, competing decarboxylation or ring-opening can occur. Mitigation strategies include:

  • Low-temperature deprotection : Use 0°C with 4M HCl in dioxane to slow side reactions.
  • Protecting group alternatives : Temporarily protect the carboxylic acid as a methyl ester before Boc cleavage .

Q. How can spectroscopic data inconsistencies between batches be systematically addressed?

Methodological Answer:

  • NMR spiking experiments : Add authentic samples to suspect batches to identify impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or rotamers.
  • Cross-validate with NIST databases : Compare 1H^1H-NMR and IR spectra against reference data for pyrazine derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid
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5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

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